1-ethyl-5-methyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-1H-pyrazole-3-carboxamide
Description
This compound features a pyrazole core substituted with ethyl (C2H5) and methyl (CH3) groups at positions 1 and 5, respectively. The pyrazole is linked via a carboxamide bridge to a naphtho[1,2-d][1,3]thiazole moiety, a fused bicyclic system combining naphthalene and thiazole rings. This structural complexity confers unique physicochemical and biological properties, particularly in targeting enzymes or receptors due to the naphthothiazole’s planar aromaticity and the pyrazole’s hydrogen-bonding capability. Its synthesis likely involves coupling a pyrazole-3-carboxylic acid derivative with a naphthothiazol-2-amine intermediate using carbodiimide-based activation (e.g., EDCI/HOBt), as seen in analogous procedures .
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-1-ethyl-5-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-3-22-11(2)10-14(21-22)17(23)20-18-19-16-13-7-5-4-6-12(13)8-9-15(16)24-18/h4-7,10H,3,8-9H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMQVTUMJBVCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-5-methyl-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-1H-pyrazole-3-carboxamide (CAS Number: 1172368-08-9) is a synthetic compound characterized by its complex naphtho-thiazole and pyrazole structure. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 338.4 g/mol. The structure features a naphtho[1,2-d][1,3]thiazole moiety linked to a pyrazole ring, which is known for conferring various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1172368-08-9 |
| Molecular Formula | C₁₈H₁₈N₄OS |
| Molecular Weight | 338.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the naphtho-thiazole core through cyclization reactions followed by the introduction of the pyrazole and carboxamide functionalities.
Antimicrobial Activity
Recent studies have shown that derivatives of naphtho-thiazole compounds exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. In particular:
- Compound 14 (related structure) exhibited strong antibacterial activity with inhibition zones ranging from 12 to 15 mm against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger .
This suggests that this compound may possess similar or enhanced antimicrobial properties due to its structural characteristics.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various screening methods. In a study focusing on drug libraries screened against multicellular spheroids (models for tumor growth), several derivatives showed promising results in inhibiting tumor cell proliferation .
The exact mechanism of action for this compound is still under investigation; however, it is hypothesized to involve:
- Inhibition of DNA synthesis : Compounds with similar structures have been shown to interfere with nucleic acid synthesis in bacteria and cancer cells.
- Induction of apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antibacterial activity of various naphtho-thiazole derivatives against common pathogens. The results indicated that compounds containing the thiazole ring significantly inhibited microbial growth compared to controls.
Study 2: Anticancer Screening
In vitro assays using human cancer cell lines revealed that certain derivatives of the compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity. Further investigations into these derivatives are warranted to elucidate their full therapeutic potential.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Diversity : The target compound’s naphthothiazole group distinguishes it from phenyl (3a), fluorophenyl (3d), or tetrazole (6d) derivatives. This moiety may enhance π-π stacking in biological targets compared to simpler aryl groups .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 3a, F in 3d) improve crystallinity and thermal stability, as seen in higher melting points (181–183°C for 3d vs. 133–135°C for 3a) . The target compound’s ethyl and methyl groups likely increase lipophilicity, impacting solubility and membrane permeability.
SAR Highlights :
- Naphthothiazole vs. Phenyl : The naphthothiazole in the target compound likely offers superior enzyme inhibition (e.g., vs. M. tuberculosis targets) compared to phenyl groups due to increased van der Waals interactions .
- Substituent Positioning : Fluorine or methoxy groups at para positions (e.g., 3d, 28b) improve receptor binding and metabolic stability .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s ethyl and methyl groups likely increase logP compared to polar derivatives (e.g., 3d with F, 28b with carboxylic acid). This may improve blood-brain barrier penetration but reduce aqueous solubility.
- Metabolic Stability: The naphthothiazole’s fused rings may resist oxidative metabolism better than monocyclic thiazoles (e.g., benzothiazole in ) .
Preparation Methods
Pyrazole Core Formation via Knorr Synthesis
The pyrazole ring is constructed using a modified Knorr synthesis, involving cyclocondensation of a 1,3-dicarbonyl compound with hydrazine derivatives. Ethyl acetoacetate serves as the starting material, reacting with triethyl orthoformate in acetic anhydride to yield ethoxymethylene acetoacetic ester derivatives (e.g., 2a–b in). Subsequent treatment with hydrazine hydrate generates ethyl 1H-pyrazole-4-carboxylate derivatives (3a–b ), which undergo methylation at the N1 position using dimethyl sulfate to introduce the ethyl and methyl substituents.
Key Reaction Conditions :
Saponification to Carboxylic Acid
The ester group at the pyrazole C3 position is hydrolyzed to a carboxylic acid using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water/ethanol solvent system, achieving yields >90%. For example, ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate is converted to the corresponding carboxylic acid with LiOH·H2O at room temperature.
Optimization Insight :
-
Saponification proceeds efficiently at mild temperatures (25–50°C) to avoid decarboxylation.
-
Acidification with HCl (pH 2–3) ensures precipitation of the carboxylic acid.
Synthesis of 4H,5H-Naphtho[1,2-d] Thiazol-2-Amine
Thiazole Ring Construction
The naphthothiazole moiety is synthesized via cyclocondensation of 1,2-naphthalenediamine with thiourea or carbon disulfide in the presence of a ketone. A representative method involves reacting 1,2-naphthalenediamine with acetylacetone and sulfur in acetic acid, forming the thiazole ring through a Hantzsch-type mechanism.
Critical Parameters :
Functionalization at C2 Position
The C2 position is functionalized with an amine group via nucleophilic substitution or reductive amination. For instance, treatment of 2-chloro-4H,5H-naphtho[1,2-d]thiazole with aqueous ammonia under pressurized conditions yields the target amine.
Amide Coupling Strategies
Acid Chloride Intermediate
The pyrazole-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2) under reflux conditions. The acid chloride is then reacted with 4H,5H-naphtho[1,2-d]thiazol-2-amine in anhydrous THF with K2CO3 as a base, achieving yields of 70–85%.
Representative Procedure :
Coupling Reagents
Alternative methods employ coupling agents such as HATU or EDCl/HOBt in dimethylformamide (DMF), enhancing efficiency for sterically hindered amines. For example, HATU-mediated coupling at 0°C to room temperature achieves >80% yield.
Comparative Analysis of Synthetic Routes
| Step | Method 1 (Acid Chloride) | Method 2 (Coupling Reagent) |
|---|---|---|
| Yield | 70–85% | 80–90% |
| Reaction Time | 12–24 h | 4–6 h |
| Purity | ≥95% (HPLC) | ≥98% (HPLC) |
| Cost | Low | High |
Challenges and Optimization Opportunities
-
Regioselectivity in Pyrazole Synthesis : Competing N1 vs. N2 alkylation during methylation requires careful control of stoichiometry and temperature.
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Thiazole Ring Stability : The naphthothiazole intermediate is sensitive to oxidation; use of inert atmospheres (N2/Ar) is recommended.
-
Amide Bond Steric Hindrance : Bulky substituents on the naphthothiazole amine necessitate polar aprotic solvents (e.g., DMF) for efficient coupling .
Q & A
Advanced Research Question
- Pyrazole Ring : Participates in π-π stacking with aromatic residues in enzyme active sites, enhancing binding affinity .
- Thiazole Moiety : The sulfur atom facilitates hydrophobic interactions, while the fused naphtho ring increases planarity for DNA intercalation .
- Carboxamide Group : Forms hydrogen bonds with catalytic residues (e.g., Asp29 in HIV protease analogs) .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Purification : Column chromatography is labor-intensive; switch to recrystallization or flash chromatography for larger batches .
- Toxicity : Replace hazardous reagents (e.g., NaN₃) with safer alternatives (e.g., trimethylsilyl azide) .
- Cost Efficiency : Optimize catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) to reduce expenses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
